molecular formula C21H21F3N4O2 B12375238 Nlrp3-IN-38

Nlrp3-IN-38

Cat. No.: B12375238
M. Wt: 418.4 g/mol
InChI Key: UDMOEPJZZUYPPK-MGURWIJKSA-N
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Description

Nlrp3-IN-38 is a chemical compound known for its role as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines interleukin-1β and interleukin-18 . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-38 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This often requires the use of specialized equipment and techniques to ensure consistent quality and efficiency. Process optimization and quality control measures are essential to meet regulatory standards and ensure the safety and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Nlrp3-IN-38 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties.

Scientific Research Applications

Nlrp3-IN-38 has a wide range of scientific research applications, including:

Mechanism of Action

Nlrp3-IN-38 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to specific sites on the NLRP3 protein, preventing its oligomerization and subsequent assembly into the inflammasome complex . This inhibition blocks the activation of caspase-1 and the production of pro-inflammatory cytokines, thereby reducing inflammation and immune responses.

Comparison with Similar Compounds

Nlrp3-IN-38 can be compared with other NLRP3 inflammasome inhibitors, such as:

    MCC950: A well-known NLRP3 inhibitor with a similar mechanism of action.

    CY-09: Another inhibitor that targets the NLRP3 inflammasome.

    OLT1177: A compound that inhibits NLRP3 activation through a different molecular pathway.

This compound is unique due to its specific binding affinity and inhibitory potency, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C21H21F3N4O2

Molecular Weight

418.4 g/mol

IUPAC Name

(3R,5S)-1-[1-[2-hydroxy-4-(trifluoromethyl)phenyl]pyrido[3,4-d]pyridazin-4-yl]-3,5-dimethylpiperidin-4-ol

InChI

InChI=1S/C21H21F3N4O2/c1-11-9-28(10-12(2)19(11)30)20-16-8-25-6-5-14(16)18(26-27-20)15-4-3-13(7-17(15)29)21(22,23)24/h3-8,11-12,19,29-30H,9-10H2,1-2H3/t11-,12+,19?

InChI Key

UDMOEPJZZUYPPK-MGURWIJKSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](C1O)C)C2=NN=C(C3=C2C=NC=C3)C4=C(C=C(C=C4)C(F)(F)F)O

Canonical SMILES

CC1CN(CC(C1O)C)C2=NN=C(C3=C2C=NC=C3)C4=C(C=C(C=C4)C(F)(F)F)O

Origin of Product

United States

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